molecular formula C24H27N3O4S B2373511 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1031237-13-4

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2373511
CAS No.: 1031237-13-4
M. Wt: 453.56
InChI Key: JMZOYLRJEOLPTP-XBXARRHUSA-N
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Description

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound notable for its unique structure and versatile functionality

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves multi-step organic reactions starting from readily available precursors. A general synthetic route involves the reaction of 2-phenyl-2-propenal with 4-chloroquinoxaline under basic conditions to form the corresponding quinoxaline derivative. Subsequent cyclization and sulfonylation using morpholinosulfonyl chloride in the presence of a base such as triethylamine yields the final product.

Industrial Production Methods:

For large-scale production, the industrial process needs to be optimized for cost-effectiveness and yield. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry can be employed to enhance the efficiency of the synthesis process, minimizing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions:

The compound can undergo various types of reactions including:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduced by hydrogenation to affect the quinoxaline ring or the phenyl group.

  • Substitution: : Nucleophilic substitution at the sulfonyl group with various nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)

  • Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂)

  • Nucleophiles for substitution: Ammonia (NH₃), primary amines

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction products may include various hydrogenated derivatives of the original structure.

  • Substitution: Formation of substituted quinoxalines and morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: : Acts as a catalyst or ligand in complex organic reactions.

  • Material Science: : Used in the synthesis of novel polymers and materials with unique properties.

Biology and Medicine:

  • Antimicrobial Activity: : Exhibits potential as an antimicrobial agent against various pathogens.

  • Cancer Research: : Investigated for its cytotoxic effects on cancer cell lines.

Industry:

  • Pharmaceuticals: : Potential use in drug development for various therapeutic areas.

  • Chemical Industry: : Utilized in the development of chemical intermediates and novel compounds.

Mechanism of Action

The exact mechanism by which 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects can vary based on its application. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and leading to the desired therapeutic effects. The morpholino group is particularly significant, providing increased solubility and specificity for certain targets.

Comparison with Similar Compounds

  • Quinoxalines: : Share the core quinoxaline structure but may differ in substituents.

  • Morpholine Derivatives: : Compounds with morpholino groups that exhibit similar solubility and stability properties.

  • Sulfonyl Compounds: : Share the sulfonyl functional group, with varying effects based on their overall structure.

Uniqueness:

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the combination of its quinoxaline core with morpholino and sulfonyl functional groups. This distinctive combination grants it unique chemical and biological properties, making it a compound of significant interest in both research and practical applications.

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Properties

IUPAC Name

7-morpholin-4-ylsulfonyl-5-[(E)-3-phenylprop-2-enyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-24-22-9-5-12-26(22)21-11-10-20(32(29,30)25-14-16-31-17-15-25)18-23(21)27(24)13-4-8-19-6-2-1-3-7-19/h1-4,6-8,10-11,18,22H,5,9,12-17H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOYLRJEOLPTP-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)C/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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